Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thiazole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenylsulfonyl group. The final steps involve the formation of the piperazine ring and the esterification to form the ethyl carboxylate group. Common reagents used in these reactions include thionyl chloride, phenylsulfonyl chloride, and piperazine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the phenylsulfonyl group can yield phenylthiol derivatives .
Scientific Research Applications
Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its structural features suggest it could be investigated for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[N-cyclohexyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate
- Indole derivatives
Uniqueness
Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate is unique due to its combination of a thiazole ring, a phenylsulfonyl group, and a piperazine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C18H22N4O5S2 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 4-[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O5S2/c1-2-27-18(24)22-10-8-21(9-11-22)16(23)12-14-13-28-17(19-14)20-29(25,26)15-6-4-3-5-7-15/h3-7,13H,2,8-12H2,1H3,(H,19,20) |
InChI Key |
ORTSNDORPZUEKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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